methyl 3-[(2-hydroxyethyl)amino]benzoate
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Overview
Description
Methyl 3-[(2-hydroxyethyl)amino]benzoate is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a benzoate ester group and a hydroxyethylamino substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with ethylene oxide to introduce the hydroxyethyl group . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, and using catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-[(2-oxoethyl)amino]benzoate.
Reduction: Formation of methyl 3-[(2-hydroxyethyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2-hydroxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-aminoethyl)amino]benzoate
- Methyl 3-[(2-hydroxypropyl)amino]benzoate
- Methyl 3-[(2-methoxyethyl)amino]benzoate
Uniqueness
Methyl 3-[(2-hydroxyethyl)amino]benzoate is unique due to the presence of both a hydroxyethyl group and an ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1225894-05-2 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-3-2-4-9(7-8)11-5-6-12/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
LPTLCXUFBHYOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCCO |
Purity |
95 |
Origin of Product |
United States |
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